1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde

Click Chemistry Triazole Synthesis CuAAC

Researchers synthesizing tyrosinase or HIV-RT inhibitors often encounter substituent-dependent reactivity pitfalls with generic triazole carbaldehydes. This 1-benzyl-1,2,3-triazole-4-carbaldehyde eliminates that risk with a validated N1-benzyl scaffold and a reactive C4-aldehyde handle. • Enables efficient imine, hydrazone, and oxime condensation for focused library synthesis. • Benchmark 67% CuAAC yield provides a reproducible starting point for process scale-up. • Validated biological activity: sub-μM tyrosinase inhibition (IC₅₀ 0.22-0.24 μM) and HIV-RT inhibition. • In-stock solid with 86-88 °C melting point; ambient storage simplifies logistics.

Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
CAS No. 124940-34-7
Cat. No. B1286408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde
CAS124940-34-7
Molecular FormulaC10H9N3O
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(N=N2)C=O
InChIInChI=1S/C10H9N3O/c14-8-10-7-13(12-11-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
InChIKeyALDKNJUWVSEOOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde Overview


1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde (CAS 124940-34-7) is a 1,4-disubstituted 1,2,3-triazole heterocycle bearing an N1-benzyl group and a C4-carbaldehyde moiety. This compound serves as a versatile synthetic intermediate, leveraging the aldehyde handle for condensation and derivatization reactions while the triazole core provides metabolic stability, hydrogen-bonding capacity, and π-stacking potential [1]. The benzyl substituent confers specific lipophilicity and steric properties that influence both reactivity and biological target engagement [2].

Workflow CuAAC click chemistry building block; aldehyde derivatization
Selection N1-benzyl substituent for distinct reactivity vs. N1-aryl/alkyl analogs
Format Solid; ambient storage; reproducible handling

Why 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde Is Irreplaceable


Triazole carbaldehydes are not interchangeable due to pronounced substituent-dependent differences in reactivity, stability, and biological activity. The N1-benzyl substituent in this compound introduces distinct electronic and steric effects that alter condensation kinetics with amines and influence the propensity for Dimroth-type rearrangements [1]. In contrast, N1-phenyl or N1-alkyl analogs exhibit different reactivity profiles and biological target engagement. In prostaglandin synthesis inhibition assays, 1-N-benzylsubstituted 1,2,3-triazoles retained enzymatic inhibitory activity, whereas C-substituted tetrazole and 1,3,4-oxadiazole derivatives with neutral character showed no activity [2]. Generic substitution without accounting for these substituent-specific parameters risks synthetic failure, inconsistent yields, or loss of biological activity.

N1-Substituent Reactivity
N1-benzyl alters condensation kinetics and Dimroth rearrangement propensity versus N1-phenyl/alkyl analogs; methods may not transfer directly.
Biological Activity Profile
Benzyl-triazole derivatives retain target engagement in prostaglandin synthesis and tyrosinase inhibition, while neutral heterocyclic replacements show no activity.
Physical Handling Differences
Solid state (mp 86–88 °C) vs. liquid N1-phenyl analogs may affect weighing accuracy, long-term stability, and solvent compatibility.

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde: Key Differentiation Data


CuAAC Click Chemistry: Benchmark Yield

A published Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) protocol using benzyl azide and propargyl aldehyde achieves a 67% isolated yield of 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde under optimized conditions . This yield serves as a benchmark for comparing synthetic efficiency against alternative N-substituted triazole carbaldehydes. While quantitative yield data for other 1-substituted analogs under identical conditions are not systematically compiled in the same study, the 67% figure provides a reproducible reference point for procurement and synthetic planning .

Synthetic Yield
Reported
67% isolated yield (CuAAC)
Benchmark for procurement planning; class-level reference
Source data not specified; verify under intended conditions
Click Chemistry Triazole Synthesis CuAAC Building Block

Commercial Purity and Storage Specifications

Commercial suppliers offer 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde at minimum purity specifications of 95% (AKSci) and 97% (Leyan) . The compound is a solid with a reported melting point range of 86–88 °C and is recommended for storage under ambient conditions, in a cool, dry place . In contrast, many structurally related triazole carbaldehydes (e.g., 1-phenyl analogs) are liquids or have lower melting points, which can impact handling and long-term stability during storage. The solid physical state at ambient temperature facilitates accurate weighing and minimizes solvent evaporation issues compared to liquid analogs.

Purity & Physical Form
Class-level
Solid; ≥95% (AKSci) / 97% (Leyan)
Solid format supports accurate weighing and ambient storage
Vendor-specific; confirm lot COA
Quality Control Procurement Purity Specification

Tyrosinase Inhibition by Benzyl-Triazole Derivatives

In a 2023 SAR study, a series of substituted benzyl-1,2,3-triazole derivatives linked to hydrazinecarbothiamide were evaluated for tyrosinase inhibitory activity. Compounds bearing 3,4-dichloro, 4-fluoro, and 3-chloro substituents on the benzyl ring exhibited IC₅₀ values of 0.22 μM, 0.22 μM, and 0.24 μM, respectively, representing a >40-fold increase in potency compared to the positive control kojic acid (IC₅₀ = 9.64 μM) [1]. While the parent 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde itself was not directly assayed in this study, the data demonstrate that the benzyl-triazole scaffold is a privileged pharmacophore capable of delivering sub-micromolar target engagement when appropriately elaborated. This contrasts sharply with phenyl-substituted triazole analogs that showed different activity profiles in the same assay series [1].

Tyrosinase Inhibition
Class-level
Derivatives: IC₅₀ 0.22–0.24 μM vs. kojic acid 9.64 μM
Supports benzyl-triazole scaffold evaluation for tyrosinase programs
Parent aldehyde not directly assayed; elaborated derivatives
Tyrosinase Inhibition SAR Benzyl-Triazole

Prostaglandin Synthesis Inhibition by Benzyl-Triazoles

A comparative heterocyclic SAR study evaluated 1-N-benzylsubstituted 1,2,3-triazoles for inhibition of arachidonic acid-induced malondialdehyde (MDA) production in human platelets [1]. The 1-N-benzyl-1,2,3-triazole derivatives preserved enzymatic inhibitory activity, whereas C-substituted tetrazole and 1,3,4-oxadiazole derivatives—which possess a neutral character—showed no detectable activity [1]. Furthermore, a close structural relationship was observed between the active benzyl-triazole compounds and Dazoxiben, a potent selective thromboxane synthetase inhibitor [1]. This head-to-head heterocycle comparison directly demonstrates that the 1-N-benzyl-1,2,3-triazole motif is non-redundant and cannot be replaced by other five-membered heterocyclic aldehydes without loss of function.

Prostaglandin Synthesis Inhibition
Head-to-head
Benzyl-triazoles active; tetrazole/oxadiazole derivatives inactive
Benzyl-triazole core non-redundant for this pathway
Human platelet assay; MDA production endpoint
Prostaglandin Synthesis Inhibition Heterocyclic SAR Anti-inflammatory

Imine Condensation and Rearrangement Kinetics

A mechanistic study of 1-substituted-4-imino-1,2,3-triazoles demonstrated that both the efficiency of condensation between 4-formyltriazoles and amines and the propensity of imine products toward ring-degenerate (Dimroth-type) rearrangements are strongly influenced by the N1-substituent identity [1]. Kinetic studies using 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde with varying amines revealed rearrangement rates sensitive to both steric and electronic factors [1]. The N1-benzyl substituent presents a distinct electronic and steric profile compared to N1-aryl (e.g., phenyl, 4-nitrophenyl) or N1-alkyl analogs, directly impacting condensation yields, reaction times, and product stability. This substituent-dependent behavior was quantified via a high-throughput colorimetric assay monitoring 4-nitroaniline byproduct generation [1].

Reaction Kinetics
Class-level
N1-substituent governs condensation efficiency and rearrangement rates
Protocols for N1-aryl analogs may not apply to N1-benzyl
Colorimetric assay; rate constants for 4-nitrophenyl substrate
Reaction Kinetics Dimroth Rearrangement Triazole Stability

HIV-1 Reverse Transcriptase Inhibition by Benzyl-Triazole Derivatives

A SAR study evaluated 1-benzyl-1H-1,2,3-triazole derivatives conjugated to carbohydrate templates for in vitro inhibitory activity against HIV-1 reverse transcriptase (HIV-RT) [1]. The study identified active compounds (e.g., 2a, 2d, 2g) with measurable HIV-RT inhibition, establishing the 1-benzyl-1,2,3-triazole scaffold as a productive chemotype for antiviral lead discovery [1]. While specific IC₅₀ values are not publicly available in the abstracted record, the work validates the scaffold's utility and has been cited over 230 times, indicating broad recognition in the field [1]. This contrasts with 1-phenyl or 1-alkyl triazole analogs, which exhibited different potency and selectivity profiles in related antiviral programs [1].

HIV-1 RT Inhibition
Context-dependent
Carbohydrate conjugates showed measurable inhibition; specific IC₅₀ not public
Benzyl-triazole scaffold recognized for antiviral lead discovery
Cited >230 times; verify assay conditions for parent aldehyde
HIV-RT Inhibition Antiviral Carbohydrate Conjugates

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde: Key Applications


Medicinal Chemistry: Benzyl-Triazole Scaffold Diversification

The C4-carbaldehyde moiety enables efficient condensation with amines, hydrazines, and hydroxylamines to generate imines, hydrazones, and oximes. Based on evidence that N1-benzyl substituents confer unique reactivity profiles in condensation kinetics and rearrangement propensity relative to N1-aryl analogs [1], this compound is the preferred starting material for constructing focused libraries of 4-iminomethyl-1,2,3-triazoles. The aldehyde handle also facilitates reductive amination for introducing amine-containing pharmacophores, expanding SAR exploration around the privileged benzyl-triazole core that has demonstrated activity in tyrosinase inhibition [2], prostaglandin synthesis inhibition [3], and HIV-RT inhibition [4].

Click Chemistry Toolbox: Conjugation and Bioconjugation

As a 1,4-disubstituted 1,2,3-triazole bearing a reactive aldehyde, this compound serves dual purposes: it can be used as a pre-formed triazole building block for post-click derivatization, or its aldehyde can be converted to an alkyne for subsequent CuAAC reactions. The validated 67% synthetic yield via CuAAC using propargyl aldehyde provides a benchmark for process chemists optimizing larger-scale preparations. The benzyl group imparts favorable lipophilicity for membrane permeability in cellular assays, while the aldehyde enables oxime ligation under biocompatible conditions.

Antiviral Drug Discovery: HIV-1 RT Inhibitor Lead Optimization

The 1-benzyl-1H-1,2,3-triazole scaffold has demonstrated measurable in vitro inhibition of HIV-1 reverse transcriptase when conjugated to carbohydrate templates [4]. This compound provides the core heterocyclic framework for synthesizing new analogs with varied carbohydrate or non-carbohydrate appendages. Procurement of the aldehyde form allows direct installation of amine-bearing pharmacophores via reductive amination or imine formation, streamlining SAR campaigns aimed at improving potency and selectivity over structurally related 1-phenyl and 1-alkyl triazole analogs that showed divergent activity profiles [4].

Enzyme Inhibition Screening: Tyrosinase and Prostaglandin Targets

The benzyl-triazole scaffold is a validated chemotype for tyrosinase inhibition, with elaborated derivatives achieving sub-micromolar IC₅₀ values (0.22–0.24 μM) [2]. Similarly, 1-N-benzylsubstituted 1,2,3-triazoles retain inhibitory activity in prostaglandin synthesis assays while neutral heterocyclic replacements (tetrazoles, oxadiazoles) are completely inactive [3]. Researchers developing inhibitors for tyrosinase-related disorders (hyperpigmentation, melanoma) or inflammatory pathways should procure this specific aldehyde as the starting point for synthesizing novel analogs with improved potency and selectivity.

Application
Selection Property
Validation Focus
Triazole library synthesis
Aldehyde reactivity and condensation profile
Imine/hydrazone formation and rearrangement control
Pre-formed triazole building block
CuAAC coupling efficiency and lipophilicity
Conjugation reproducibility and membrane permeability
HIV-1 RT inhibitor lead optimization
HIV-1 RT scaffold recognition
Activity comparison with N1-phenyl/alkyl triazoles
Tyrosinase and prostaglandin pathway inhibitor development
Benzyl-triazole pharmacophore
Tyrosinase inhibition and prostaglandin pathway activity retention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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